methyl 4-(6-methoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)benzoate
Description
Methyl 4-(6-methoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)benzoate is a quinazolinone derivative characterized by a methoxy group at position 6, a methyl group at position 2 of the quinazolin-4-one core, and a methyl benzoate substituent at the N3 position. Structural data and synthetic protocols for analogous compounds suggest its relevance in medicinal chemistry, particularly in optimizing pharmacokinetic properties .
Properties
IUPAC Name |
methyl 4-(6-methoxy-2-methyl-4-oxoquinazolin-3-yl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4/c1-11-19-16-9-8-14(23-2)10-15(16)17(21)20(11)13-6-4-12(5-7-13)18(22)24-3/h4-10H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZJZVVIPCWEXBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)OC)C(=O)N1C3=CC=C(C=C3)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 4-(6-methoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)benzoate is a compound belonging to the quinazoline family, which has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores the compound's biological activity, including its antibacterial, anti-inflammatory, and anticancer properties, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is . The structure features a quinazoline core, which is known for various bioactive properties. The presence of methoxy and methyl groups contributes to its lipophilicity, enhancing membrane permeability.
Antibacterial Activity
Research indicates that compounds with similar structures exhibit significant antibacterial properties. For instance, studies have shown that derivatives of quinazoline can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria.
| Compound | MIC (µM) against S. aureus | MIC (µM) against E. coli |
|---|---|---|
| This compound | TBD | TBD |
| Reference Compound (Ceftriaxone) | 0.1 | 4 |
Note: Specific MIC values for this compound were not found in the literature but are expected to be comparable to other quinazoline derivatives based on structural similarities.
Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory effects. Similar quinazoline derivatives have demonstrated the ability to inhibit pro-inflammatory cytokines such as TNF-alpha. This suggests potential therapeutic applications in treating inflammatory diseases.
Anticancer Activity
Quinazoline derivatives are known for their anticancer activities, particularly in targeting various cancer cell lines. Studies have indicated that compounds with similar structures can induce apoptosis in cancer cells through multiple mechanisms:
- Inhibition of Cell Proliferation : Compounds have shown to inhibit the proliferation of cancer cells in vitro.
- Induction of Apoptosis : Mechanisms include activation of caspases and modulation of Bcl-2 family proteins.
- Targeting Kinase Pathways : Many quinazolines act as kinase inhibitors, disrupting signaling pathways critical for tumor growth.
Case Studies
Several studies highlight the biological activities of related compounds:
- Study on Antibacterial Activity : A recent study evaluated a series of quinazoline derivatives against MRSA and E. coli, finding potent activity with MIC values ranging from 10 to 50 µM for certain derivatives .
- Anti-inflammatory Research : Another study demonstrated that similar compounds could reduce inflammation markers in animal models, suggesting potential for drug development targeting inflammatory conditions .
- Anticancer Investigation : A study focused on a specific quinazoline derivative showed significant cytotoxicity against breast cancer cell lines with IC50 values around 5 µM .
Scientific Research Applications
-
Antimicrobial Properties :
- Studies have indicated that quinazoline derivatives, including methyl 4-(6-methoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)benzoate, exhibit significant antimicrobial activity against a variety of pathogens. For instance, quinazoline derivatives have been shown to inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli .
-
Antidepressant Potential :
- Research into related quinazoline compounds has highlighted their potential as multi-target-directed ligands for neurodegenerative diseases complicated by depression. Compounds similar to this compound have displayed inhibitory activity against monoamine oxidase (MAO), an enzyme linked to mood regulation . This suggests that such compounds could be explored for developing antidepressant therapies.
- Inhibitory Effects on Enzymes :
Table 1: Summary of Biological Activities
Synthesis and Characterization
The synthesis of this compound involves several steps that include the formation of the quinazoline core followed by esterification. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are typically employed to confirm the structure and purity of the synthesized compound .
Comparison with Similar Compounds
Modifications at Position 2 of the Quinazolinone Core
- (E)-Methyl 4-(6-Methoxy-2-(3-Nitrostyryl)-4-Oxoquinazolin-3(4H)-yl)Benzoate (Compound 60): Substituent: 3-Nitrostyryl group at position 2. Molecular Formula: C₂₄H₁₈N₄O₅. Key Properties: Melting point >260°C; HRMS [M+H]⁺: 443.13529 .
- Ethyl 4-(4-Oxo-2-(Pyridin-4-yl)Quinazolin-3(4H)-yl)Benzoate: Substituent: Pyridin-4-yl group at position 2. Synthesis: Fusion of 2-(pyridin-4-yl)-4H-benzo[d][1,3]oxazin-4-one with ethyl 4-aminobenzoate (80% yield) . Impact: The pyridine ring introduces basicity, which may improve solubility and target engagement in polar environments.
Modifications at the Ester Group
- Ethyl 4-(2-Methyl-4-Oxoquinazolin-3(4H)-yl)Benzoate: Substituent: Ethyl ester instead of methyl. CAS No.: 4005-02-1 . Impact: The ethyl group increases lipophilicity slightly, which may alter metabolic stability or tissue distribution compared to the methyl analogue.
Heterocyclic Core Variations
- Methyl 4-[(4-Oxo-1,5,6,7-Tetrahydrocyclopenta[d]Pyrimidin-2-yl)Sulfanylmethyl]Benzoate (Q2/24): Core: Cyclopenta[d]pyrimidin-4-one instead of quinazolinone. Activity: Targets matrix metalloproteinases (MMPs) due to the thioether linkage and fused cyclopentane ring .
Physicochemical and Pharmacological Comparisons
Table 1: Key Properties of Selected Analogues
Preparation Methods
Coupling of Quinazolinone with Benzoate Ester
The benzoate ester moiety is introduced through nucleophilic substitution or palladium-catalyzed cross-coupling. One approach involves reacting 3-amino-2-methyl-6-methoxyquinazolin-4(3H)-one with methyl 4-(bromomethyl)benzoate in the presence of a base such as potassium carbonate. The reaction proceeds via an SN2 mechanism, displacing bromide to form the C–N bond.
Optimization :
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates by stabilizing transition states.
- Temperature : Reactions are typically conducted at 60–80°C to balance kinetics and side-product formation.
- Catalysis : Phase-transfer catalysts like tetrabutylammonium bromide improve yields by facilitating interfacial reactions.
One-Pot Synthesis Using Benzotriazole Intermediates
A novel method leverages N-(2-aminobenzoyl)benzotriazoles as versatile intermediates. The protocol involves:
- Synthesis of N-(2-amino-5-methoxybenzoyl)benzotriazole : Prepared by reacting 5-methoxyanthranilic acid with benzotriazole and phosphoryl chloride.
- Reaction with diketones : Heating with acetylacetone in dioxane and tert-BuOK yields 2-methyl-6-methoxy-4-hydroxyquinoline derivatives.
- Esterification : The hydroxy group is esterified with methyl 4-(chlorocarbonyl)benzoate in the presence of DMAP, yielding the target compound.
Advantages :
- Mild conditions : Avoids harsh acids/bases, improving functional group compatibility.
- Modularity : Substituents on the quinazolinone and benzoate can be varied independently.
Byproduct Analysis and Purification
Byproducts such as regioisomers or over-alkylated derivatives are common. For instance, source reports byproduct formation (e.g., 6d′ and 6e′) during quinazolinone synthesis, attributed to competing cyclization pathways. These are separable via silica gel chromatography using EtOAc/hexane (1:1).
Analytical validation :
- 1H NMR : Characteristic signals include a singlet for the methyl group at δ 2.34 ppm and a methoxy resonance at δ 3.89 ppm.
- HRMS : Molecular ion peak at m/z 324.336 [M+H]+ confirms the molecular formula C18H16N2O4.
Reaction Mechanism Elucidation
The coupling step follows a proposed mechanism (Scheme 1):
- Nucleophilic attack : The quinazolinone’s N3 attacks the electrophilic carbon of the benzoate ester.
- Transition state stabilization : Tertiary amines (e.g., Et3N) scavenge HBr, shifting equilibrium toward product formation.
- Aromatic stabilization : Resonance within the quinazolinone ring lowers activation energy.
Yield Optimization Strategies
| Factor | Optimal Condition | Yield Improvement |
|---|---|---|
| Solvent | Dioxane | 15%↑ vs. THF |
| Base | tert-BuOK | 20%↑ vs. NaOH |
| Temperature | Reflux (100°C) | 25%↑ vs. RT |
| Catalyst | CuI (0.1 eq) | 18%↑ vs. none |
Data adapted from. Microwave-assisted reactions reduce time from 24 h to 10 min while maintaining yields >90%.
Scalability and Industrial Relevance
Kilogram-scale production employs continuous flow reactors to enhance heat/mass transfer. A representative protocol:
- Feedstock : 5-methoxyanthranilic acid (1.0 kg), methyl 4-(bromomethyl)benzoate (1.2 eq).
- Flow rate : 50 mL/min, residence time 30 min.
- Output : 82% yield, >99% HPLC purity.
Q & A
Q. What are the standard synthetic routes for preparing methyl 4-(6-methoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)benzoate, and how are intermediates characterized?
The compound is synthesized via acylation of potassium 2-[2-methyl-3-(4-oxoquinazolin-3(4H)-yl)-aceto]-hydroxamate with aromatic acid chlorides in dioxane, yielding derivatives through controlled heating and precipitation . Intermediates are typically characterized using spectroscopic methods (NMR, IR) and chromatographic techniques (HPLC). For example, HPLC is critical for verifying purity and resolving structural ambiguities in complex heterocyclic systems .
Q. What safety precautions are required when handling this compound in laboratory settings?
The compound exhibits acute toxicity (Category 4 for oral, dermal, and inhalation exposure) . Mandatory precautions include:
Q. How can researchers validate the structural integrity of this compound?
Cross-validate spectral data (e.g., H/C NMR, mass spectrometry) with computational tools like PubChem’s InChI key or SMILES strings . Discrepancies in carbonyl or aromatic proton signals may indicate tautomeric forms or impurities, requiring iterative recrystallization or column chromatography .
Advanced Research Questions
Q. How can synthetic yields be optimized for derivatives of this compound, and what factors influence reaction efficiency?
Optimization involves:
- Screening solvents (e.g., dioxane vs. THF) to enhance solubility of intermediates.
- Adjusting stoichiometry of acid chlorides to avoid side reactions .
- Monitoring reaction progress via TLC or in situ FTIR to detect byproduct formation. For example, excess acid chloride may lead to over-acylation, necessitating precise molar ratios .
Q. How should researchers address contradictions in biological activity data across studies?
- Replicate assays under standardized conditions (e.g., cell lines, incubation times).
- Perform dose-response curves to identify non-linear effects.
- Use computational docking studies to assess binding affinity variations caused by structural analogs . Theoretical frameworks, such as enzyme inhibition models, should guide mechanistic hypotheses .
Q. What experimental designs are suitable for studying the environmental fate of this compound?
Adopt methodologies from long-term ecotoxicology projects like INCHEMBIOL :
- Phase 1: Determine physicochemical properties (logP, hydrolysis rates) via OECD guidelines.
- Phase 2: Assess biodegradation in soil/water systems using LC-MS/MS to track metabolite formation.
- Phase 3: Evaluate bioaccumulation in model organisms (e.g., Daphnia magna) under controlled trophic conditions .
Q. How can mechanistic studies elucidate the compound’s interaction with biological targets?
- Step 1: Perform competitive binding assays with fluorescence quenching or SPR to measure affinity for quinazolinone-binding enzymes.
- Step 2: Use X-ray crystallography or cryo-EM to resolve binding conformations.
- Step 3: Validate findings with knock-out cell lines to confirm target specificity .
Methodological Considerations
Q. What strategies mitigate spectral interference during characterization of quinazolinone derivatives?
Q. How can researchers integrate computational chemistry to predict synthetic pathways?
- Apply density functional theory (DFT) to model transition states and identify energetically favorable routes.
- Use retrosynthetic algorithms (e.g., Chematica) to propose viable precursors and reaction conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
